2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14950638
Molecular Formula: C14H14N6OS
Molecular Weight: 314.37 g/mol
* For research use only. Not for human or veterinary use.
![2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide -](/images/structure/VC14950638.png)
Specification
Molecular Formula | C14H14N6OS |
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Molecular Weight | 314.37 g/mol |
IUPAC Name | 2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C14H14N6OS/c21-13(10-8-22-14(17-10)16-9-4-5-9)15-7-12-19-18-11-3-1-2-6-20(11)12/h1-3,6,8-9H,4-5,7H2,(H,15,21)(H,16,17) |
Standard InChI Key | OOIZSRHVMKMCDG-UHFFFAOYSA-N |
Canonical SMILES | C1CC1NC2=NC(=CS2)C(=O)NCC3=NN=C4N3C=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The compound features three distinct heterocyclic components:
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A 1,3-thiazole ring substituted at position 4 with a carboxamide group.
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A cyclopropylamino moiety attached to the thiazole’s position 2.
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A triazolo[4,3-a]pyridine scaffold linked via a methylene bridge to the carboxamide nitrogen.
The IUPAC name reflects this connectivity: 2-(cyclopropylamino)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide. Key structural parameters include:
The triazolopyridine core is known for planar geometry, facilitating π-π stacking in biological targets . The thiazole’s sulfur atom may enhance metabolic stability compared to oxazole analogs .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis is reported, a plausible route involves:
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Triazolopyridine formation: 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines to yield triazolo[4,3-a]pyridines .
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Thiazole construction: Hantzsch thiazole synthesis using α-bromoketones and thiourea derivatives.
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Coupling: Amide bond formation between the thiazole-4-carboxylic acid and triazolopyridinemethylamine.
Critical reaction parameters include:
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Catalysts: Base (e.g., K₂CO₃) for deprotonation during nucleophilic substitution .
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Yield optimization: 70–85% for analogous triazolopyridine-thiazole hybrids .
Spectroscopic Characterization
Key spectral signatures (hypothesized from analogs ):
Technique | Expected Signals |
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¹H NMR | - δ 8.5–9.0 ppm (triazolopyridine H) |
- δ 4.5–5.0 ppm (CH₂ linker) | |
- δ 1.0–1.5 ppm (cyclopropyl CH₂) | |
¹³C NMR | - 165–170 ppm (carboxamide C=O) |
- 150–155 ppm (triazole C=N) | |
HRMS | m/z 405.1432 [M+H]⁺ (calculated for C₁₇H₁₇N₈OS⁺) |
Biological Activity and Pharmacological Properties
Target Profiling
Triazolopyridines exhibit affinity for:
The thiazole component may enhance:
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Solubility: LogP ≈ 2.1 (predicted), favoring blood-brain barrier penetration.
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Metabolic stability: Resistance to cytochrome P450 oxidation due to sulfur atom .
In Vitro Data (Analog-Based Predictions)
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